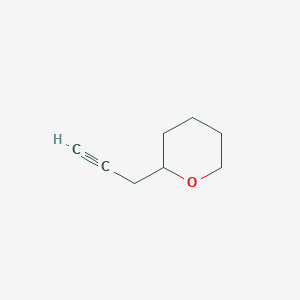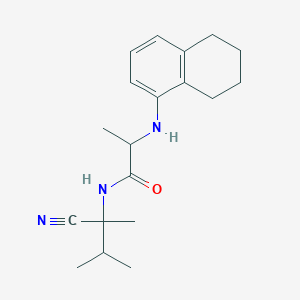
2-Propargyltetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propargyltetrahydro-2H-pyran is a chemical compound with the formula C8H12O2 . It is also known by other names such as Propargyl alcohol tetrahydropyranyl ether, Propargyl 2-tetrahydropyranyl ether, 1-(2’-Tetrahydropyranyloxy)-2-propyne, and 2-(Propargyloxy)tetrahydropyran . This compound is extensively used in scientific research due to its unique structure and properties.
Synthesis Analysis
The synthesis of 2H-pyrans, including 2-Propargyltetrahydro-2H-pyran, has been discussed in several papers . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Molecular Structure Analysis
The molecular structure of 2-Propargyltetrahydro-2H-pyran consists of a six-membered ring with an oxygen atom and a propargyl group attached to it . The IUPAC Standard InChIKey for this compound is HQAXHIGPGBPPFU-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 2-Propargyltetrahydro-2H-pyran are complex and involve several steps . The key step in these reactions is a cyclopropylcarbinyl cation rearrangement, which results in the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .Scientific Research Applications
Organic Synthesis
“2-prop-2-ynyloxane” is used in organic synthesis . It’s a versatile chemical compound that can be used to create a variety of other compounds.
Green Chemistry
The compound has been used in the development of eco-friendly synthesis routes . A method for the synthesis of 2-(prop-2-ynyloxy) benzaldehyde was developed using three different aqueous micellar media .
Drug Discovery
“2-Propargyltetrahydro-2H-pyran” finds applications in drug discovery. It can be used as a building block in the synthesis of various pharmaceutical compounds .
Material Science
Biological Evaluation
Some derivatives of “2-prop-2-ynyloxane” have shown potential antiurease and antibacterial effects against several harmful substances .
Research on 2H-Pyrans
“2-Propargyltetrahydro-2H-pyran” is a type of 2H-Pyran, a structural motif present in many natural products . It’s used in research related to the synthesis of 2H-Pyrans .
Safety and Hazards
According to the safety data sheet, 2-Propargyltetrahydro-2H-pyran is classified as a flammable liquid (Category 3, H226). It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-prop-2-ynyloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-5-8-6-3-4-7-9-8/h1,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMDSDTZMMDOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propargyltetrahydro-2H-pyran | |
CAS RN |
13226-36-3 |
Source


|
| Record name | 2-(prop-2-yn-1-yl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)



![Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2953913.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2953914.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2953915.png)


